2-[(4-Fluoropiperidin-4-yl)methyl]pyridine
Description
Properties
Molecular Formula |
C11H15FN2 |
|---|---|
Molecular Weight |
194.25 g/mol |
IUPAC Name |
2-[(4-fluoropiperidin-4-yl)methyl]pyridine |
InChI |
InChI=1S/C11H15FN2/c12-11(4-7-13-8-5-11)9-10-3-1-2-6-14-10/h1-3,6,13H,4-5,7-9H2 |
InChI Key |
WKUSMLLCUXPDBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1(CC2=CC=CC=N2)F |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine typically involves:
- Preparation of 1-benzoyl-piperidin-4-one derivatives as key intermediates.
- Conversion of the ketone group to a fluorinated piperidine moiety.
- Reductive amination or nucleophilic substitution to introduce the pyridin-2-ylmethylamine group.
This approach is supported by patent literature and peer-reviewed synthetic procedures.
Stepwise Synthetic Route
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one | 4-piperidone hydrochloride monohydrate, 3-chloro-4-fluorobenzoyl chloride, triethylamine, dichloromethane, 0 °C to RT, 12 h | Yields ~60%; intermediate purified by flash chromatography. |
| 2 | Conversion of ketone to epoxide and then to 4-fluoro-4-hydroxymethylpiperidine | Epoxidation reagents; hydrogen fluoride-pyridine complex | Fluorination occurs at the 4-position; formation of primary alcohol intermediate. |
| 3 | Activation of primary alcohol as para-toluenesulfonate ester | para-Toluenesulfonyl chloride, base | Prepares for nucleophilic substitution. |
| 4 | Substitution with potassium phthalimide to form phthalimidomethyl intermediate | Potassium phthalimide, N,N-dimethylformamide, 150 °C, 5 h | Allows subsequent amine introduction via hydrazinolysis. |
| 5 | Reductive amination with pyridin-2-yl-methylamine | Sodium cyanoborohydride, organic base (e.g., 1,4-diazabicyclo[2.2.2]octane), methanol, room temperature | Key step introducing the pyridinylmethyl amine group; iron sulfate added to suppress side reactions. |
Detailed Reaction Conditions and Mechanistic Notes
Reductive Amination Medium: The reaction is typically carried out in a methanolic medium, which favors solubility and reactivity of reagents. The medium is made basic by adding tertiary amines such as 1,4-diazabicyclo[2.2.2]octane (DABCO) to facilitate the formation of imine intermediates and enhance reductive amination efficiency.
Reducing Agent: Sodium cyanoborohydride (NaBH3CN) is preferred for its mild reducing properties that selectively reduce imines without affecting other functional groups.
Side Reaction Control: Addition of iron sulfate (FeSO4·7H2O) helps to eliminate side reactions involving cyanide ions, improving yield and purity.
Fluorination Step: The fluorination at the 4-position of the piperidine ring is achieved by treating the epoxide intermediate with hydrogen fluoride-pyridine complex, which introduces fluorine and hydroxymethyl groups regioselectively.
Intermediate Purification: Organic layers are typically washed with water and dried over magnesium sulfate before concentration and chromatographic purification to ensure removal of inorganic salts and byproducts.
Alternative Synthetic Routes
An alternative approach involves direct reductive amination between cyanohydrins and pyridin-2-yl-methylamine derivatives, which can replace more cumbersome multi-step sequences. This method is advantageous due to milder conditions and fewer purification steps.
Summary Table of Key Reagents and Conditions
Research Findings and Optimization Notes
The reductive amination step is critical and benefits from careful control of pH and temperature to maximize yield and minimize side reactions.
The fluorination step using hydrogen fluoride-pyridine complex is regioselective and efficient, but requires careful handling due to the hazardous nature of HF.
Use of potassium phthalimide as a nucleophile allows for a protected amine intermediate, facilitating subsequent deprotection and functionalization steps.
Purification by flash chromatography and washing with aqueous phases ensures removal of impurities and inorganic salts, critical for high-purity final product.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Fluoropiperidin-4-yl)methyl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom in the piperidine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
2-((4-Fluoropiperidin-4-yl)methyl)pyridine is a chemical compound that is used in scientific research for medicinal chemistry, pharmacology, and chemical biology. It has the molecular formula C11H16Cl2FN2 and a molecular weight of 230.71 g/mol. The compound features a pyridine ring substituted with a piperidine moiety that contains a fluorine atom. The presence of fluorine can enhance the compound's biological activity and stability.
Scientific Research Applications
2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride is used in various scientific research applications:
- Medicinal Chemistry It serves as a building block in the synthesis of potential therapeutic agents.
- Pharmacology It is used in studying the interaction of fluorinated compounds with biological targets.
- Chemical Biology It helps in investigating the role of fluorine in modulating biological activity.
- Industrial Chemistry It is used in the development of agrochemicals and other industrial products.
The biological activity of 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride is attributed to its interaction with molecular targets within biological systems. It may act on neurotransmitter receptors and enzymes involved in signal transduction pathways, potentially leading to therapeutic effects in conditions such as anxiety, depression, and other neuropsychiatric disorders. The fluorine atom enhances binding affinity through strong hydrogen bonds and electrostatic interactions, potentially modulating the activity of these targets.
Major Products Formed
The major products formed with 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride are:
- Oxidation Formation of corresponding N-oxides or carboxylic acids.
- Reduction Formation of reduced piperidine derivatives.
- Substitution Formation of substituted pyridine derivatives.
Mechanism of Action
The mechanism of action of 2-[(4-Fluoropiperidin-4-yl)methyl]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the piperidine ring can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1555381-47-9
- Molecular Weight : 192.23 g/mol
- Synonym: 2-((4-Fluoropiperidin-4-yl)methyl)pyridine
- Derivatives : A dihydrochloride salt (CAS: N/A) is also documented, improving solubility for pharmacological studies .
Structurally analogous compounds share the pyridine core with substituted piperidine or related heterocyclic groups. Below is a detailed comparison based on synthesis, physicochemical properties, and pharmacological activity.
Structural Analogues
Physicochemical Properties
*Calculated using computational tools (e.g., ChemAxon).
Pharmacological Activity
Receptor Affinity and Selectivity :
- This compound: Limited direct data, but fluorinated piperidines are known to enhance CNS penetration and receptor binding .
- S 18126 and L 745,870 : Potent dopamine D4 receptor antagonists (Ki = 2.4 nM and 2.5 nM, respectively), with >100-fold selectivity over D2/D3 receptors .
- 2-[(Phenylthio)methyl]pyridine derivatives : Exhibit anti-inflammatory activity via inhibition of the dermal Arthus reaction (ED₅₀ = 10–30 mg/kg), comparable to hydrocortisone but distinct from NSAIDs like indomethacin .
Neurotoxicity Comparison :
- TMMP (1,2,3,6-Tetrahydro-1-methyl-4-(methylpyrrol-2-yl)pyridine): A neurotoxin causing striatal dopamine depletion via MAO-B oxidation, similar to MPTP but with higher potency .
Biological Activity
2-[(4-Fluoropiperidin-4-yl)methyl]pyridine, also known as 2-((4-Fluoropiperidin-4-yl)methyl)pyridine dihydrochloride, is a chemical compound with significant potential in medicinal chemistry. Its structure features a pyridine ring substituted with a piperidine moiety that includes a fluorine atom. This unique configuration enhances its biological activity, making it a candidate for therapeutic applications.
- Molecular Formula : C₁₁H₁₇Cl₂FN₂
- Molecular Weight : 267.17 g/mol
- Structure : The presence of the fluorine atom at the 4-position of the piperidine ring is crucial as it influences the compound's binding affinity and stability.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Enzymes : The compound can modulate enzyme activity through competitive inhibition or allosteric modulation.
- Receptors : It exhibits binding affinity to various receptors, notably those involved in neurotransmission and pain pathways.
The fluorine substitution enhances hydrogen bonding and electrostatic interactions, improving the compound's pharmacological properties and selectivity toward its targets.
Biological Activity and Therapeutic Potential
Research indicates that this compound has potential applications in treating neurological disorders and certain cancers. Its ability to interact with serotonin receptors suggests possible antidepressant and anxiolytic effects. Studies have shown that compounds with similar structures exhibit agonist activity at serotonin receptors, indicating a promising pharmacological profile .
Table 1: Comparison of Biological Activities
| Compound Name | Target Receptor/Enzyme | Activity Description |
|---|---|---|
| This compound | Serotonin Receptors (5-HT) | Agonist activity, potential antidepressant effects |
| 4-Fluoropiperidine | N/A | Basic piperidine structure, less potent |
| 3-(4-Fluorophenyl)pyridine | N/A | Different biological profile due to phenyl group |
Case Studies and Research Findings
- Binding Affinity Studies : In vitro studies demonstrated that this compound exhibits high affinity for serotonin receptors compared to other derivatives lacking fluorine substitution. This highlights the importance of fluorination in enhancing receptor interaction .
- Pharmacological Profiles : A study conducted on animal models revealed that administration of this compound resulted in significant changes in behavior consistent with serotonin modulation, supporting its potential use as an antidepressant .
- Synthesis and Optimization : Recent advancements in synthetic methodologies have improved the yield and purity of this compound. Techniques such as continuous flow reactors have been employed to optimize production processes, facilitating further research into its biological effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
